![molecular formula C14H9NO2S B6414724 4-[Benzo(b)thiophen-2-yl]nicotinic acid CAS No. 1261938-55-9](/img/structure/B6414724.png)
4-[Benzo(b)thiophen-2-yl]nicotinic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]nicotinic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzo[b]thiophene moiety attached to a nicotinic acid framework, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the construction of the benzo[b]thiophene ring followed by its attachment to the nicotinic acid. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzo[b]thiophene and nicotinic acid rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Shares the benzo[b]thiophene core but differs in functional groups and applications.
4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl]-amine: Another compound with a benzo[b]thiophene moiety, used as an IKK-beta inhibitor for cancer treatment.
Uniqueness
4-[Benzo(b)thiophen-2-yl]nicotinic acid is unique due to its combination of the benzo[b]thiophene and nicotinic acid structures, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-8-15-6-5-10(11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUERRAYGVKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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